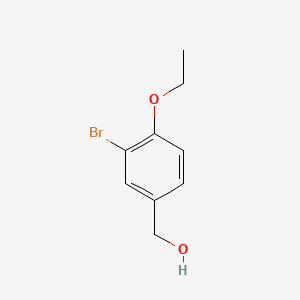

3-Bromo-4-ethoxybenzyl alcohol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3-bromo-4-ethoxyphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO2/c1-2-12-9-4-3-7(6-11)5-8(9)10/h3-5,11H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJCLEQVUWMMZLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)CO)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10728703 | |

| Record name | (3-Bromo-4-ethoxyphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10728703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1224720-05-1 | |

| Record name | (3-Bromo-4-ethoxyphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10728703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Protection of the Alcohol:the Hydroxyl Group Can Be Converted into a Stable Ether, Such As a Tert Butyldimethylsilyl Tbdms Ether, Which is Robust Enough to Withstand the Conditions of Organometallic Reagent Formation but Can Be Easily Removed Later.libretexts.org

Reaction Scheme: Protection of 3-Bromo-4-ethoxybenzyl alcohol

This compound is treated with tert-butyldimethylsilyl chloride (TBDMSCl) and a base like imidazole (B134444) to form the protected silyl (B83357) ether.

Formation of Organometallic Reagents:with the Alcohol Protected, the C Br Bond Can Be Converted to a Grignard or Organolithium Reagent.

Grignard Reagent: The protected aryl bromide can be treated with magnesium turnings in an anhydrous ether solvent, such as tetrahydrofuran (B95107) (THF), to form the corresponding Grignard reagent. wikipedia.orgleah4sci.com

Organolithium Reagent: A more common and often cleaner method for aryl bromides is the halogen-lithium exchange. harvard.edu This is achieved by treating the protected substrate with an alkyllithium base, such as n-butyllithium (n-BuLi), at low temperatures (e.g., -78 °C) in THF. rsc.org This reaction is typically very fast and efficient.

Reactivity of Organometallic Intermediates:the Resulting Organometallic Compounds Are Potent Nucleophiles That Can React with a Wide Array of Electrophiles to Form New Carbon Carbon Bonds.bdu.ac.inmsu.edufollowing the Reaction, the Silyl Protecting Group Can Be Removed with a Fluoride Source E.g., Tbaf or Acid to Regenerate the Benzyl Alcohol.

Reactions Involving the Ethoxy Group: Stability and Selective Transformations

The ethoxy group in this compound is an aryl ether, a functionality known for its general stability and lack of reactivity under many common synthetic conditions. acs.org The carbon-oxygen bond is strong, and cleavage requires harsh conditions.

Stability: The ethoxy group is stable to most reagents that target the other functional groups in the molecule. It is unaffected by typical oxidizing agents used for converting the alcohol to an aldehyde, reducing agents, and the conditions for organometallic reagent formation and palladium-catalyzed cross-coupling reactions. acs.org

| Reaction Condition | Reagent Example | Stability of Ethoxy Group |

| Oxidation (of alcohol) | PCC, DMP | Stable |

| Grignard/Organolithium Formation | Mg, n-BuLi | Stable |

| Palladium-Catalyzed Coupling | Pd(PPh₃)₄, Base | Stable |

| Mild Acid/Base Hydrolysis | Dilute HCl, NaOH | Stable |

| Strong Acid / Lewis Acid | HBr, BBr₃ | Cleaved |

This table summarizes the stability of the aryl ethoxy group under various reaction conditions.

Selective Transformations (Cleavage): Selective cleavage of the ethoxy group to reveal the corresponding phenol (B47542) (3-bromo-4-hydroxybenzyl alcohol) is challenging but can be achieved using potent Lewis acids or strong proton acids. Boron tribromide (BBr₃) is a classic reagent for the cleavage of aryl ethers. The reaction proceeds by coordination of the Lewis acidic boron to the ether oxygen, followed by nucleophilic attack of a bromide ion on the ethyl group. Strong acids like HBr or HI can also cleave the ether at high temperatures, but these conditions may also affect the benzylic alcohol. libretexts.org

Reaction Scheme: Cleavage of the Ethoxy Group

Reaction of this compound with boron tribromide (BBr₃) followed by an aqueous workup yields 3-bromo-4-hydroxybenzyl alcohol.

Multi-Component Reactions and Cascade Transformations Incorporating this compound

While specific examples of this compound in published multi-component reactions (MCRs) or cascade sequences are not prominent, its structure contains key functional groups that make it a valuable potential building block for such transformations. The aryl bromide and benzyl (B1604629) alcohol functionalities can be orchestrated to react in a sequential, one-pot manner to rapidly build molecular complexity.

A hypothetical cascade reaction could involve an initial palladium-catalyzed cross-coupling reaction at the C-Br bond, followed by an intramolecular cyclization involving the benzyl alcohol. For example, a Suzuki coupling with an ortho-formylphenylboronic acid could be the initiating step.

Hypothetical Cascade Reaction Sequence:

Suzuki Coupling: this compound is coupled with 2-formylphenylboronic acid using a palladium catalyst (e.g., Pd(PPh₃)₄) and a base. This step forms a biaryl intermediate containing both the benzyl alcohol and an aldehyde in close proximity.

Intramolecular Cyclization: Upon a switch in conditions (e.g., addition of an acid catalyst), the benzyl alcohol can act as an intramolecular nucleophile, attacking the aldehyde. This cyclization, followed by dehydration, would form a strained but synthetically interesting dibenzo-fused oxepine ring system.

This proposed sequence demonstrates how the distinct functional groups of this compound can be used in a cascade to construct complex heterocyclic frameworks from simple starting materials in a highly efficient manner.

Regioselectivity and Chemoselectivity Considerations in Complex Transformations

The presence of three distinct functional groups (aryl bromide, alcohol, ether) on the aromatic ring of this compound makes chemoselectivity and regioselectivity critical considerations in its synthetic transformations.

Chemoselectivity: This refers to the preferential reaction of one functional group over another.

Organometallic Formation: As discussed in 3.2.3, attempting to form a Grignard or organolithium reagent without protecting the alcohol would lead to an acid-base reaction (deprotonation of the -OH group) rather than the desired halogen-metal exchange at the C-Br bond. masterorganicchemistry.comlibretexts.org

Cross-Coupling Reactions: In palladium-catalyzed reactions like Suzuki or Heck couplings, the catalyst demonstrates high chemoselectivity for oxidative addition into the C-Br bond over the C-O bonds of the ether and alcohol, or C-H bonds on the ring. rsc.org

Oxidation: The primary benzyl alcohol can be selectively oxidized to 3-bromo-4-ethoxybenzaldehyde (B33679) using mild reagents like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) without affecting the bromide or ethoxy groups.

Regioselectivity: This refers to the preferential reaction at one position over another.

Synthesis: The synthesis of the title compound itself from 4-ethoxybenzyl alcohol involves a regioselective electrophilic bromination. The strongly activating, ortho,para-directing ethoxy group directs the incoming bromine to one of the ortho positions (C3 or C5).

Metal-Halogen Exchange: The formation of an organometallic reagent is highly regioselective, occurring exclusively at the carbon bearing the bromine atom. harvard.edu

Cross-Coupling: Subsequent reactions of the organometallic species or direct cross-coupling reactions on the aryl bromide occur regioselectively at the C3 position. uzh.ch

| Transformation | Type of Selectivity | Discussion |

| Grignard Formation | Chemoselectivity | Requires -OH protection to prevent acid-base quenching and favor C-Br bond reaction. |

| Suzuki Coupling | Chemoselectivity, Regioselectivity | Pd catalyst selectively activates the C-Br bond over C-O/C-H bonds. Reaction occurs only at C3. |

| Oxidation (e.g., with PCC) | Chemoselectivity | The primary alcohol is selectively oxidized to an aldehyde over the other functional groups. |

| Electrophilic Aromatic Substitution | Regioselectivity | A hypothetical electrophile would be directed primarily to C5, ortho to the activating ethoxy group. |

This table outlines key selectivity considerations for reactions involving this compound.

Advanced Spectroscopic and Analytical Characterization of 3 Bromo 4 Ethoxybenzyl Alcohol and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the molecular structure of 3-Bromo-4-ethoxybenzyl alcohol in solution. By analyzing the chemical shifts, coupling constants, and integrations in ¹H and ¹³C NMR spectra, the precise arrangement of atoms can be mapped.

For this compound, the ¹H NMR spectrum is expected to show distinct signals for each type of proton. The ethoxy group would present as a triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (OCH₂). The benzylic alcohol methylene protons (CH₂OH) would appear as a singlet, which may exchange with D₂O, and the aromatic protons would manifest as a unique set of signals in the aromatic region of the spectrum. The hydroxyl proton itself would appear as a broad singlet.

The ¹³C NMR spectrum provides complementary information, showing a signal for each unique carbon atom in the molecule, including those in the ethoxy group, the benzylic carbon, and the six distinct aromatic carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Type | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) | Rationale / Notes |

| Ar-H (ortho to CH₂OH) | ~7.4 | ~132 | Deshielded by adjacent bromine atom. |

| Ar-H (ortho to OEt) | ~6.9 | ~112 | Shielded by the electron-donating ethoxy group. |

| Ar-H (meta to CH₂OH) | ~7.2 | ~129 | |

| -O-CH₂ -CH₃ | ~4.0-4.1 (quartet) | ~64 | Methylene protons adjacent to the oxygen atom. |

| -O-CH₂-CH₃ | ~1.4 (triplet) | ~15 | Methyl protons of the ethoxy group. |

| Ar-CH₂ -OH | ~4.6 (singlet) | ~64 | Benzylic protons. |

| -CH₂-OH | Variable (broad singlet) | - | Chemical shift is concentration and solvent dependent. |

| C -Br | - | ~113 | Carbon directly bonded to bromine. |

| C -OEt | - | ~155 | Carbon directly bonded to the ethoxy group. |

| C -CH₂OH | - | ~135 |

Note: Predicted values are based on standard chemical shift ranges and data from analogous compounds. Actual values may vary based on solvent and experimental conditions.

Multi-dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

While 1D NMR provides foundational data, multi-dimensional NMR experiments are employed for definitive structural confirmation, especially for more complex derivatives.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, it would show a clear correlation between the methyl and methylene protons of the ethoxy group, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon atoms to their attached protons. It allows for the unambiguous assignment of each proton signal to its corresponding carbon signal, for instance, linking the ¹H signal at ~4.6 ppm to the benzylic ¹³C signal at ~64 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for piecing together the molecular skeleton by showing correlations between protons and carbons that are two or three bonds away. For example, it would show correlations from the benzylic CH₂ protons to the aromatic carbons C1, C2, and C6, confirming the position of the hydroxymethyl group on the ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, which helps in determining stereochemistry and conformation. In this case, it could show through-space correlations between the ethoxy protons and the adjacent aromatic proton, confirming their proximity.

These advanced 2D NMR techniques are routinely used to confirm the structure of novel synthetic derivatives of this compound. rsc.orguni-konstanz.de

Quantitative NMR for Purity and Reaction Monitoring

Quantitative NMR (qNMR) is a powerful method for determining the purity of a sample without the need for a specific reference standard of the analyte. By integrating the signal of the analyte against a certified internal standard of known concentration, the absolute quantity of this compound can be determined with high precision. This technique is also invaluable for reaction monitoring, allowing chemists to track the consumption of starting materials and the formation of products directly in the reaction mixture over time, providing crucial kinetic data. nih.gov

Single-Crystal X-ray Diffraction (SCXRD) for Solid-State Structure Determination

For this compound, an SCXRD analysis would provide:

Unambiguous confirmation of the substitution pattern on the benzene (B151609) ring.

Precise measurements of all bond lengths (C-C, C-O, C-Br) and angles.

Information on the crystal packing and intermolecular interactions, such as hydrogen bonding involving the alcohol's hydroxyl group and potential halogen bonding involving the bromine atom. mdpi.com

While SCXRD is a powerful tool, its application requires the growth of high-quality single crystals, which can be a challenging process. As of now, the specific crystal structure of this compound is not publicly available in crystallographic databases.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an essential tool for confirming the elemental composition of a molecule by measuring its mass with very high accuracy (typically to within 5 ppm). acs.orgresearchgate.net For this compound (C₉H₁₁BrO₂), the expected exact mass can be calculated and compared to the experimental value, providing strong evidence for the molecular formula. ucc.ieacs.org The presence of bromine is easily identified due to the characteristic isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which are in an approximate 1:1 ratio, leading to two peaks (M and M+2) of nearly equal intensity.

Table 2: Predicted HRMS Data for this compound

| Ion | Molecular Formula | Calculated Monoisotopic Mass (Da) |

| [M(⁷⁹Br)]⁺ | C₉H₁₁⁷⁹BrO₂ | 229.99697 |

| [M(⁸¹Br)]⁺ | C₉H₁₁⁸¹BrO₂ | 231.99492 |

Beyond accurate mass, MS/MS fragmentation analysis provides structural information. Common fragmentation pathways for this compound would likely involve:

Loss of a water molecule (H₂O) from the benzyl (B1604629) alcohol moiety.

Loss of an ethene molecule (C₂H₄) from the ethoxy group.

Cleavage of the benzylic C-C bond to lose the CH₂OH group.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Molecular Fingerprinting

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. Each functional group vibrates at a characteristic frequency, and a spectrum of these frequencies serves as a molecular "fingerprint."

For this compound, the key expected vibrational modes are:

O-H Stretch: A strong, broad band around 3200-3500 cm⁻¹ in the FT-IR spectrum, characteristic of the alcohol's hydroxyl group.

C-H Stretches: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from the ethoxy and methylene groups) appear just below 3000 cm⁻¹. researchgate.net

C=C Aromatic Stretches: Multiple sharp bands in the 1450-1600 cm⁻¹ region.

C-O Stretches: Strong bands in the 1000-1300 cm⁻¹ region, corresponding to the ether (Ar-O-Et) and alcohol (C-OH) linkages. scispace.com

C-Br Stretch: A band in the lower frequency "fingerprint region," typically between 500-600 cm⁻¹.

Table 3: Characteristic Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity |

| Alcohol | O-H stretch | 3200 - 3500 | Strong, Broad |

| Aromatic Ring | C-H stretch | 3000 - 3100 | Medium |

| Alkyl Groups | C-H stretch | 2850 - 3000 | Medium-Strong |

| Aromatic Ring | C=C stretch | 1450 - 1600 | Medium-Weak |

| Ether & Alcohol | C-O stretch | 1000 - 1300 | Strong |

| Alkyl Bromide | C-Br stretch | 500 - 600 | Medium-Strong |

Data compiled from standard spectroscopy tables and spectra of related compounds such as 4-bromo-2-methoxybenzyl alcohol. researchgate.netnih.gov

Chromatographic Techniques for Separation, Purity Assessment, and Reaction Monitoring

Chromatography is indispensable for the separation and purification of this compound from reaction mixtures and for assessing its purity.

Thin-Layer Chromatography (TLC): TLC is a quick and simple method used to monitor the progress of a reaction by observing the disappearance of starting material spots and the appearance of product spots. escholarship.org

Flash Column Chromatography: This is the standard technique for purifying compounds on a preparative scale. Silica gel is typically used as the stationary phase, with a solvent system of varying polarity (e.g., mixtures of hexane (B92381) and ethyl acetate) used as the mobile phase to elute the desired compound. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique used for both purity assessment and preparative separation. A reverse-phase (RP) C18 column is commonly employed, with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). sielc.com A UV detector is suitable for detection due to the aromatic ring in the molecule.

Gas Chromatography (GC): GC can also be used to assess the purity of this compound, provided it is thermally stable and sufficiently volatile. It is often coupled with a mass spectrometer (GC-MS) for simultaneous separation and identification of components in a mixture. nih.gov

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a premier technique for the separation, identification, and quantification of components in a mixture. Its application to this compound and its derivatives allows for the determination of purity and the analysis of reaction mixtures. While specific research detailing a validated HPLC method for this compound is not extensively published, established methods for structurally similar compounds, such as other substituted benzyl alcohols, provide a strong basis for method development.

For instance, the analysis of related compounds like benzyl alcohol and its various derivatives is commonly performed using reverse-phase HPLC. A typical HPLC system for analyzing aromatic alcohols would employ a C8 or C18 stationary phase, which separates compounds based on their hydrophobicity. The mobile phase often consists of a mixture of an aqueous buffer (like potassium dihydrogen phosphate) and an organic solvent such as methanol or acetonitrile. A gradient elution, where the proportion of the organic solvent is increased over time, is often effective for separating compounds with a range of polarities.

A patent for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene, a derivative of the target compound, specifies HPLC for purity assessment. The method described uses a C18 column with a gradient flow of a mobile phase, and UV detection at 225 nm, indicating the utility of this approach for related structures. Similarly, a method for the related 3-Bromo-4-hydroxybenzyl alcohol uses a mobile phase of acetonitrile, water, and phosphoric acid. For mass spectrometry compatibility, formic acid can be substituted for phosphoric acid.

A hypothetical HPLC method for this compound could be developed based on these principles. The conditions would need to be optimized to achieve a good resolution between the main peak and any potential impurities, such as the starting materials for its synthesis or any side products.

Table 1: Representative HPLC Conditions for Analysis of Substituted Benzyl Alcohols

| Parameter | Condition |

| Column | C18, 4.6 mm x 250 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 30% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

This table represents a typical starting point for method development for the analysis of this compound, based on methods for analogous compounds.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is particularly well-suited for the analysis of volatile and semi-volatile compounds like this compound. The GC separates the compound from other volatile components in a sample, and the MS provides information about its molecular weight and structure through fragmentation patterns.

In the analysis of aromatic alcohols, in-column dehydration can sometimes be observed. For brominated aromatic compounds, GC-MS analysis can be highly selective. The electron ionization (EI) mass spectrum of an alcohol often shows a weak or absent molecular ion peak. Key fragmentation patterns for alcohols include the cleavage of the carbon-carbon bond adjacent to the oxygen atom and the loss of a water molecule. For halogenated compounds, the isotopic pattern of bromine (approximately equal intensity for 79Br and 81Br isotopes) is a characteristic feature in the mass spectrum, aiding in the identification of bromine-containing fragments.

For this compound, the mass spectrum would be expected to show a molecular ion peak (M+) at m/z 230 and 232, reflecting the two isotopes of bromine. The fragmentation would likely involve the loss of a hydrogen atom to form the [M-H]+ ion, loss of the hydroxyl group, or cleavage of the ethoxy group. The base peak in the spectrum of benzyl alcohol is often at m/z 79, with another significant peak at m/z 108. Similar fragmentation would be anticipated for its substituted derivatives, with shifts in mass corresponding to the substituents.

Table 2: Predicted Key Mass Fragments for this compound in GC-MS (EI)

| m/z (mass-to-charge ratio) | Predicted Fragment Identity |

| 230/232 | Molecular Ion [M]+ |

| 212/214 | [M - H₂O]+ |

| 201/203 | [M - C₂H₅]+ |

| 185/187 | [M - OC₂H₅]+ |

| 157 | [M - Br]+ |

| 107 | [C₇H₇O]+ |

| 77 | [C₆H₅]+ |

This table is a prediction of the likely fragmentation pattern based on the structure of this compound and general fragmentation rules for alcohols and brominated compounds.

The development of a specific GC-MS method would involve optimizing parameters such as the GC column type (a mid-polarity phase is often used for aromatic compounds), the temperature program for the oven, and the MS settings to achieve clear separation and sensitive detection.

Applications of 3 Bromo 4 Ethoxybenzyl Alcohol As a Key Synthetic Intermediate

Precursor in the Synthesis of Complex Organic Molecules

The unique combination of reactive sites on 3-bromo-4-ethoxybenzyl alcohol allows it to serve as a foundational component in the construction of a wide array of complex organic structures. Chemists utilize it as a starting material or a key intermediate, leveraging its functional groups to build molecular complexity through various transformations such as oxidation, substitution, and coupling reactions.

Natural Product Total and Formal Syntheses

While direct total syntheses of natural products using this compound are specific to certain molecular targets, its structural motif is crucial in the synthesis of various natural compounds, particularly bromophenols. The synthesis of biologically active, naturally occurring brominated phenols often involves the strategic assembly of brominated aromatic rings. researchgate.net For instance, the total synthesis of 3,4-Dibromo-5-[2-bromo-3,4-dihydroxy-6-(methoxymethyl)benzyl]benzene-1,2-diol was achieved starting from (3-bromo-4,5-dimethoxyphenyl)methanol, a closely related analogue, highlighting the importance of the bromo-alkoxy-benzyl alcohol framework in constructing such complex natural products. researchgate.net

The general strategy involves preparing functionalized bromo-alkoxybenzyl precursors which are then coupled to form the larger carbon skeleton of the target natural product. researchgate.net The synthesis of macrocycles of the isoplagiochin type also employs related precursors like 3-bromo-4-methoxybenzaldehyde, which is readily converted to the corresponding alcohol, to prepare key building blocks for subsequent coupling reactions. beilstein-journals.org

Synthesis of Biologically Active Molecules (e.g., in Medicinal Chemistry Research)

In medicinal chemistry, this compound serves as an essential scaffold for developing new therapeutic agents. Its structure is incorporated into larger molecules designed to interact with specific biological targets like enzymes and receptors. The compound and its derivatives are used to synthesize molecules with potential applications in various therapeutic areas. For example, related structures have been investigated for their role in inhibiting sodium-dependent glucose cotransporters (SGLT), suggesting potential use in diabetes management.

| Target Molecule Class | Therapeutic Area/Activity | Research Finding |

| Piperazine Derivatives | General Drug Development | The 3-bromo-4-ethoxyphenyl group is incorporated to create complex organic compounds with diverse pharmacological activities. |

| Diarylpyrazoles | Anti-inflammatory | Analogous precursors are used to synthesize cyclooxygenase 2 (COX-2) inhibitors for treating inflammation and pain. lookchem.com |

| SGLT Inhibitors | Diabetes | Compounds with similar structures show potential in inhibiting sodium-dependent glucose cotransporters. |

Building Block for Heterocyclic Compound Synthesis

The chemical properties of this compound make it a valuable precursor for synthesizing heterocyclic compounds. The bromine atom on the aromatic ring allows for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon or carbon-heteroatom bonds, which is a common strategy for constructing heterocyclic systems. mdpi.com The alcohol function can be oxidized to an aldehyde, which can then participate in condensation reactions to form rings. For instance, benzoxaboroles, a class of boron-containing heterocycles with biological activity, are synthesized from ortho-bromo substituted benzyl (B1604629) alcohols. The synthesis involves introducing a boronic acid group via lithium-halogen exchange, followed by cyclization. nih.gov

Role in Agrochemical and Material Science Research (e.g., polymer precursors, functional materials)

The applications of this compound and its derivatives extend into agrochemical and material science research. smolecule.com In agrochemicals, it can be used as an intermediate in the synthesis of pesticides and other crop protection agents. lookchem.com

In material science, this compound is explored for the development of new functional materials, including polymers and nanomaterials. The presence of the bromine atom allows for its incorporation into polymer chains via coupling reactions, potentially imparting properties such as flame retardancy or modified electronic characteristics. Halogenated Wang resins, used in solid-phase combinatorial chemical synthesis, are prepared from precursors like 3-bromo-4-hydroxybenzyl alcohol, demonstrating the utility of this structural class in creating functional polymers for research and industrial applications. google.com

Design and Synthesis of Labeled Analogues for Mechanistic Studies

The synthesis of analogues of biologically active compounds is a cornerstone of medicinal chemistry, used to establish structure-activity relationships (SAR) and to probe biological mechanisms. rsc.orgbeilstein-journals.org While specific reports on isotopically labeled this compound are not prevalent, the synthesis of various analogues by modifying its functional groups is a common practice. For example, replacing the ethoxy group with a methoxy (B1213986) group or another alkoxy group can influence the molecule's interaction with biological targets.

Synthesizing a series of related compounds allows researchers to study how specific structural features affect a molecule's function. rsc.org This approach is critical for optimizing lead compounds in drug discovery and for understanding enzyme-catalyzed reactions where the compound might act as a substrate. The creation of analogues, including those with different halogen substitutions or altered side chains, is essential for probing the binding pockets of enzymes and receptors. dcu.ie

Theoretical and Computational Studies on 3 Bromo 4 Ethoxybenzyl Alcohol

Quantum Chemical Calculations and Electronic Structure Analysis (e.g., DFT, Ab Initio)

Quantum chemical calculations are fundamental to modern chemical research, enabling the prediction of molecular properties with high accuracy. For 3-Bromo-4-ethoxybenzyl alcohol, methods like Density Functional Theory (DFT) and ab initio calculations are employed to determine its optimized geometry and electronic characteristics. epstem.netepstem.net DFT, particularly using hybrid functionals like B3LYP, in conjunction with basis sets such as 6-31G(d,p) or 6-311++G**, is a common approach for balancing computational cost and accuracy. epstem.netacs.org These calculations provide the foundation for all other theoretical analyses by finding the lowest energy structure of the molecule. epstem.net

The electronic structure analysis of this compound reveals the influence of its substituent groups. The ethoxy group (-OCH2CH3) acts as an electron-donating group through resonance, while the bromine atom (-Br) is an electron-withdrawing group via induction. vulcanchem.com This push-pull electronic arrangement significantly influences the molecule's dipole moment and charge distribution. vulcanchem.com

Molecular orbital (MO) theory is crucial for describing the electronic behavior of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. cerradopub.com.br The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔEgap), is a critical parameter for determining molecular stability and reactivity. epstem.netepstem.net A smaller gap suggests higher reactivity.

| Parameter | Calculated Value (eV) | Significance |

|---|---|---|

| HOMO Energy | -6.5 | Energy of the highest occupied molecular orbital; related to electron-donating ability. |

| LUMO Energy | -1.2 | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 5.3 | Indicates chemical reactivity and kinetic stability. |

Molecular Electrostatic Potential (MEP) maps are visual representations of the charge distribution on the molecule's surface. researchgate.net These maps are invaluable for predicting sites for electrophilic and nucleophilic attack. mdpi.comyoutube.com In an MEP map, regions of negative electrostatic potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and are favorable for nucleophilic attack. researchgate.net For this compound, the MEP map would likely show a negative potential around the oxygen atoms of the ethoxy and alcohol groups, making them sites for electrophilic interaction. Conversely, a positive potential would be expected around the hydrogen atom of the alcohol group. conicet.gov.ar

The presence of rotatable single bonds in the ethoxy and benzyl (B1604629) alcohol moieties of this compound allows for multiple spatial arrangements, or conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers for interconversion between them. Computational methods can systematically rotate these bonds and calculate the corresponding energy to map out the potential energy surface. For similar molecules, studies have shown that they can exist as a mixture of distinct conformers at room temperature. acs.org The benzyl linkage, in particular, introduces significant conformational flexibility. vulcanchem.com

Molecular Dynamics (MD) simulations extend this analysis by modeling the atomic motions of the molecule over time. MD simulations provide a dynamic picture of how the molecule behaves, including its conformational changes, vibrations, and interactions with its environment (e.g., a solvent). This information is crucial for understanding how the molecule's flexibility might influence its ability to bind to a receptor or participate in a chemical reaction.

Molecular Orbital Analysis and Electrostatic Potential Maps (MEP)

Prediction of Spectroscopic Properties and Validation with Experimental Data

A significant application of quantum chemical calculations is the prediction of spectroscopic data, which can then be compared with experimental results to validate the computed structure. epstem.net The Gauge-Independent Atomic Orbital (GIAO) method is widely used to calculate NMR chemical shifts (¹H and ¹³C). epstem.netacs.org Theoretical IR spectra can also be computed by calculating the vibrational frequencies of the molecule. Often, calculated frequencies are scaled by a factor to correct for approximations in the computational method and anharmonicity. epstem.net

The close agreement between calculated and experimental spectra serves as strong evidence for the correctness of the determined molecular structure. mdpi.com This comparative approach is a powerful tool for structural elucidation.

| Carbon Atom | Calculated δ (ppm) | Experimental δ (ppm) |

|---|---|---|

| C-OH | 64.5 | 64.2 |

| C-Br | 112.8 | 112.5 |

| C-O(Et) | 155.2 | 154.9 |

| Aromatic C | 128-135 | 127-134 |

Reaction Mechanism Elucidation and Transition State Analysis through Computational Modeling

For this compound, computational studies could explore various reactions. For instance, the oxidation of the alcohol group to an aldehyde could be modeled. chemrxiv.org Such studies can identify the rate-determining step and provide insights that guide reaction optimization. chemrxiv.org Another potential reaction is nucleophilic aromatic substitution, where the bromine atom is replaced. While generally difficult, the specific electronic nature of the ring could influence its feasibility. Computational modeling can also clarify the stereochemistry of reactions, predicting which stereoisomer is likely to form.

Structure-Reactivity Relationship Studies and Prediction of Reactivity Descriptors

Structure-reactivity relationship studies aim to connect a molecule's structural or electronic features with its chemical behavior. researchgate.net Computational chemistry excels at quantifying these relationships by calculating a range of "reactivity descriptors." These descriptors are derived from the electronic structure calculations (like DFT) and provide a quantitative basis for predicting reactivity. mdpi.com

Key descriptors include the energies of the HOMO and LUMO, the HOMO-LUMO gap, electronegativity, chemical hardness, and chemical softness. epstem.net For example, the distribution of the Fukui function or the local nucleophilic and electrophilic Parr functions can predict the most reactive sites within the molecule for specific types of reactions. mdpi.com Quantitative Structure-Reactivity Relationship (QSRR) studies can build models that correlate these computed descriptors with experimentally observed reaction rates, providing powerful predictive tools for new reactions or substrates. chemrxiv.org For instance, a study on alcohol oxidation found a strong correlation between the reaction rate and the percent buried volume (%Vbur), a descriptor quantifying steric hindrance around the alcohol's α-carbon. chemrxiv.org

| Descriptor | Formula | Interpretation |

|---|---|---|

| Electronegativity (χ) | -(E_HOMO + E_LUMO)/2 | Measures the molecule's ability to attract electrons. |

| Chemical Hardness (η) | (E_LUMO - E_HOMO)/2 | Measures resistance to change in electron distribution; related to the HOMO-LUMO gap. |

| Chemical Softness (S) | 1/η | Reciprocal of hardness; indicates higher reactivity. |

| Electrophilicity Index (ω) | χ²/2η | Measures the propensity of a species to accept electrons. |

Future Research Directions and Challenges in 3 Bromo 4 Ethoxybenzyl Alcohol Chemistry

Development of More Sustainable and Atom-Economical Synthetic Pathways

A primary challenge in contemporary synthesis is the development of processes that are both environmentally benign and efficient in their use of raw materials. For 3-Bromo-4-ethoxybenzyl alcohol and its derivatives, future research will gravitate towards greener synthetic methodologies.

Atom-Economical Approaches: The "borrowing hydrogen" or "hydrogen autotransfer" principle represents a highly atom-economical strategy. cardiff.ac.ukacs.org This methodology allows alcohols to serve as alkylating agents, with water being the sole byproduct. acs.orgnih.gov Future work could involve using this compound in borrowing hydrogen reactions to synthesize N- or C-alkylated products, a process that has been successfully demonstrated with a variety of benzyl (B1604629) alcohols and catalysts based on iron, manganese, ruthenium, and iridium. cardiff.ac.uknih.govresearchgate.net This avoids the pre-activation of the alcohol and the use of stoichiometric reagents, aligning with the principles of green chemistry. researchgate.net

Green Solvents and Catalysts: Research into the etherification of benzyl alcohols has shown that eco-friendly solvents like propylene (B89431) carbonate can be effectively used with simple iron catalysts such as FeCl₃·6H₂O. acs.org Applying such systems to the synthesis or derivatization of this compound could significantly reduce reliance on volatile organic solvents. Furthermore, electrochemical methods, which use electricity to drive reactions, offer a sustainable alternative for the oxidation of substituted benzyl alcohols, minimizing waste and avoiding harsh chemical oxidants. bookpi.orgyoutube.com

Table 1: Comparison of Traditional vs. Sustainable Synthetic Strategies

| Strategy | Traditional Method | Sustainable/Atom-Economical Alternative | Key Advantage |

|---|---|---|---|

| Alkylation | Conversion of alcohol to halide, followed by SN2 reaction | Borrowing Hydrogen Catalysis | Water as the only byproduct; high atom economy. acs.orgnih.gov |

| Oxidation | Use of stoichiometric chromium or manganese reagents | Aerobic oxidation with photocatalysts or electro-oxidation | Avoids toxic heavy metal waste; uses air or electricity. bookpi.orgrsc.org |

| Solvent Use | Chlorinated solvents (e.g., Dichloromethane) | Green solvents (e.g., Propylene Carbonate, water) or solvent-free conditions | Reduced environmental impact and improved process safety. acs.org |

Exploration of Novel Catalytic Systems for Functionalization and Derivatization

The trifunctional nature of this compound (possessing a hydroxyl group, a C-Br bond, and an activated aromatic ring) makes it an ideal substrate for exploring novel catalytic transformations.

Photoredox and Dual Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for activating otherwise inert bonds under mild conditions. sigmaaldrich.com This technique could be applied to this compound in several ways. For instance, photoredox/nickel dual catalysis enables the cross-coupling of aryl bromides with a wide range of partners, providing a modern alternative to traditional palladium-catalyzed reactions. researchgate.net This would allow for the functionalization of the C-Br bond. Additionally, photocatalytic methods can activate the benzylic C-H bonds or generate radicals from the alcohol group for novel C-C or C-N bond formations. nih.govbeilstein-journals.org

Earth-Abundant Metal Catalysis: To enhance sustainability, research is shifting from precious metal catalysts (like palladium and iridium) to those based on earth-abundant and less toxic metals like iron. chinesechemsoc.org Iron-catalyzed cross-coupling reactions have been developed for aryl halides and can be applied to the bromine substituent on the molecule. nih.govacs.orgbeilstein-journals.org Iron catalysts have also proven effective for the direct amination and etherification of benzyl alcohols, offering a cost-effective route to derivatives. researchgate.netacs.org

Catalytic Site-Selectivity: A significant challenge and research opportunity lies in the selective functionalization of one reactive site in the presence of others. For example, developing a catalytic system that promotes a cross-coupling reaction at the C-Br bond without affecting the benzyl alcohol moiety, or vice versa, is a key goal. This could be achieved by carefully tuning catalyst/ligand systems and reaction conditions.

Expansion of Applications in Emerging Fields of Chemical Synthesis

While currently utilized as a building block, the unique substitution pattern of this compound positions it as a valuable precursor for materials with novel properties.

Medicinal Chemistry: The N-benzyl azole motif is a common feature in medicinally relevant compounds. nih.gov Photoredox-catalyzed methods that couple benzylic C-H bonds directly with azoles could use derivatives of this compound to rapidly generate libraries of new chemical entities for drug discovery. nih.gov The bromine atom serves as a crucial handle for late-stage functionalization via cross-coupling, allowing for the synthesis of complex molecular architectures from a common intermediate. chinesechemsoc.org

Materials Science: Substituted aromatic compounds are fundamental to the development of functional materials. Graphene functionalized with benzyl alcohol derivatives has been explored for applications in photocatalysis and electronics. rsc.orgsioc-journal.cn The specific electronic properties imparted by the bromo and ethoxy groups could make derivatives of this compound interesting candidates for creating novel organic semiconductors, ligands for metal-organic frameworks (MOFs), or components of liquid crystals.

Integration of Advanced Automation and Artificial Intelligence in Synthetic Design

The complexity of designing synthetic routes and optimizing reaction conditions can be significantly streamlined through computational and automated approaches.

Automated Reaction Optimization: The combination of AI with automated flow chemistry systems creates a powerful platform for rapid process development. researchgate.netacs.org A self-optimizing system could autonomously explore a wide range of reaction parameters (temperature, pressure, catalyst loading, residence time) for a novel catalytic derivatization of this compound. This accelerates the discovery of optimal conditions, increases efficiency, and reduces material waste. acs.orgukri.org

Addressing Scalability and Process Intensification for Research-Scale Production

Transitioning a synthetic procedure from a laboratory flask to a larger, research-scale production (grams to kilograms) presents significant challenges, including issues with safety, mixing, and heat transfer. acsgcipr.orgresearchfeatures.comnih.govkewaunee.in

Continuous Flow Chemistry: Continuous flow processing offers a robust solution to many scalability problems. acs.org By performing reactions in small-volume tubes or microreactors, flow systems provide superior control over reaction parameters, enhance safety by minimizing the volume of hazardous reagents at any given time, and allow for straightforward scaling by simply running the system for longer. warwick.ac.ukaurigeneservices.com The synthesis of fine chemicals and pharmaceutical intermediates is increasingly benefiting from this technology. researchgate.netaurigeneservices.com Future work on this compound should focus on translating key synthetic steps into a continuous flow setup to ensure reproducibility and enable on-demand production for further research.

Process Analytical Technology (PAT): To ensure quality and control during continuous production, the integration of Process Analytical Technology (PAT) is crucial. ukri.orgcertech.be In-line analytical tools like IR, Raman, or NMR spectroscopy can monitor the reaction in real-time, providing immediate feedback on conversion, yield, and impurity formation. researchgate.netrsc.org This data allows for the implementation of automated control loops that adjust process parameters to maintain optimal performance, ensuring consistent product quality during scale-up. certech.beacs.org

Q & A

Q. What are the standard synthetic routes for preparing 3-Bromo-4-ethoxybenzyl alcohol, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves sequential functionalization of the benzene ring. A common approach is bromination of 4-ethoxybenzyl alcohol using reagents like (N-bromosuccinimide) under radical initiation or electrophilic substitution conditions. Optimization includes controlling temperature (e.g., 0–25°C for bromination ), solvent selection (e.g., or ), and stoichiometric ratios to minimize di-substitution byproducts. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization improves yield and purity .

Q. How can researchers characterize the purity and structure of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- NMR : and NMR to confirm substituent positions and integration ratios. For example, the ethoxy group’s methyl protons appear as a triplet (~1.3 ppm), while the benzyl alcohol’s resonates at ~4.6 ppm .

- GC/MS or HPLC : Quantify purity (>95%) and detect trace impurities.

- Melting Point : Compare observed values (if solid) to literature data for structural validation .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods during synthesis due to potential release of volatile brominated intermediates.

- Storage : Keep in airtight containers at 2–8°C, away from oxidizers and acids.

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as halogenated waste .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., ethoxy vs. methoxy) influence the reactivity of brominated benzyl alcohols in nucleophilic substitutions?

- Methodological Answer : The ethoxy group’s electron-donating nature activates the benzene ring toward electrophilic attack but may sterically hinder reactions at the para position. Comparative kinetic studies using substrates like 3-Bromo-4-methoxybenzyl alcohol (from ) can elucidate substituent effects. Monitor reaction rates via NMR or HPLC under standardized conditions (e.g., with in acetone) .

Q. What strategies mitigate competing side reactions (e.g., elimination or ether formation) during functionalization of this compound?

- Methodological Answer :

- Temperature Control : Lower temperatures (<0°C) reduce elimination pathways.

- Protecting Groups : Temporarily protect the benzyl alcohol as a silyl ether (e.g., ) before bromination or coupling reactions.

- Catalyst Selection : Use palladium catalysts for cross-couplings (e.g., Suzuki-Miyaura) to enhance regioselectivity .

Q. How can computational modeling (e.g., DFT) predict the regioselectivity of further derivatization reactions?

- Methodological Answer : Perform density functional theory (DFT) calculations to map electrostatic potential surfaces and identify reactive sites. Compare activation energies for possible reaction pathways (e.g., bromine substitution at C3 vs. C5). Validate models with experimental data from analogs like 3-Bromo-4-fluorobenzyl alcohol ( ) .

Q. What contradictions exist in reported physicochemical data for brominated benzyl alcohols, and how should researchers address them?

- Methodological Answer : Discrepancies in melting points or spectral data (e.g., conflicting NMR shifts for similar compounds in vs. 21) may arise from polymorphic forms or solvent effects. Cross-validate using multiple techniques (DSC for melting behavior, X-ray crystallography for solid-state structure) and consult authoritative databases like NIST Chemistry WebBook .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.